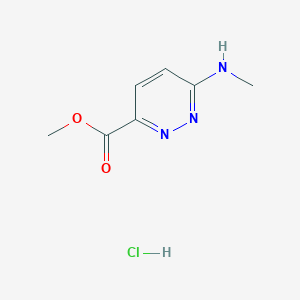

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride

説明

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is a pyridazine-based derivative characterized by a methylamino substituent at position 6 and a methyl ester group at position 3 of the heterocyclic ring. Its synthesis typically involves nucleophilic substitution reactions starting from methyl 6-chloro-3-pyridazinecarboxylate, where the chlorine atom at position 6 is replaced by methylamine under controlled conditions . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

特性

IUPAC Name |

methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-8-6-4-3-5(9-10-6)7(11)12-2;/h3-4H,1-2H3,(H,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYWLJECXRASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride typically involves the methylation of a pyridazine derivative. One common method involves the reaction of 3-methyl-6-nitropyridazine with dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the desired product . The reaction conditions usually include a solvent such as ethanol and a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophilic substitution reactions can occur with reagents like methyl iodide (CH3I) and cesium carbonate (Cs2CO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Palladium on carbon (Pd/C) in ethanol.

Substitution: Methyl iodide (CH3I) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学的研究の応用

Methyl 6-(methylamino)pyridazine-3-carboxylate; hydrochloride is a compound of considerable interest in various scientific fields, particularly in medicinal chemistry, biological research, and synthetic chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Therapeutic Potential : Methyl 6-(methylamino)pyridazine-3-carboxylate; hydrochloride has shown promise in several therapeutic areas:

- Anticancer Activity : Studies indicate that this compound can inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor proliferation. In vitro assays demonstrated significant reductions in cancer cell viability, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research has highlighted its potential as a D3 dopamine receptor agonist, which may provide neuroprotective benefits against neurodegenerative diseases such as Parkinson's disease .

Biological Applications

The compound has been investigated for its role as a biochemical probe in various assays:

- Ligand Binding Studies : Its ability to bind selectively to certain receptors makes it valuable for studying receptor-ligand interactions .

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, making it useful in the development of targeted therapies for diseases linked to aberrant kinase activity .

Agrochemical Development

Methyl 6-(methylamino)pyridazine-3-carboxylate; hydrochloride is also being explored for applications in agrochemicals due to its potential herbicidal properties. Preliminary studies suggest it may inhibit key enzymes involved in plant growth regulation.

Case Study 1: Cancer Therapeutics

In a recent study, Methyl 6-(methylamino)pyridazine-3-carboxylate; hydrochloride was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation linked to FGFR signaling pathways. This suggests potential utility in developing targeted cancer therapies.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound on dopaminergic neurons. In vitro experiments showed that it could significantly reduce neuronal death induced by toxic agents, indicating its potential role in treating neurodegenerative disorders.

作用機序

The mechanism of action of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride becomes evident when compared to analogs. Key differentiating factors include the heterocyclic core, substituent positions, and functional groups. Below is a detailed analysis:

Core Heterocyclic Structure

- Pyridazine vs. Pyridine: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0) shares a similar methylamino and ester substituent pattern but replaces the pyridazine ring with a pyridine ring.

Substituent Variations at Position 6

- Methylamino vs. Methoxy: Methyl 6-methoxypyridazine-3-carboxylate (CAS 19194-96-8) replaces the methylamino group with a methoxy substituent. The methoxy group is less basic and may reduce hydrogen-bonding capacity, impacting solubility and target interactions .

- Chloro vs. Methylamino: 3-Chloro-6-(methylamino)pyridazine (CAS 14959-32-1) retains the methylamino group but lacks the carboxylate ester. The absence of the ester moiety diminishes its utility as a synthetic intermediate for further derivatization .

Ester Group Modifications

- Methyl vs. Ethyl Esters : Ethyl pyridazine-3-carboxylate (CAS 1126-10-9) features an ethyl ester instead of a methyl group. This increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .

Salt Forms and Purity

- Hydrochloride vs. Dihydrochloride: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0) exists as a dihydrochloride salt, offering higher solubility but requiring stringent storage conditions to prevent degradation. In contrast, the hydrochloride form of the target compound balances solubility and stability .

Table 1: Structural and Functional Comparison of Selected Compounds

*Molecular weight inferred from structurally similar compounds in .

生物活性

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is characterized by its pyridazine ring structure with a methylamino group at the 6-position and a carboxylate group. Its molecular formula is . The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound's mechanism of action primarily involves modulation of enzyme activity and receptor interactions. It may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby altering their activity. Additionally, it may function as a receptor modulator , acting as either an agonist or antagonist depending on the target receptor .

Antimicrobial Activity

Research has indicated that Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 128 |

| Candida albicans | 256 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In particular, research focusing on various cancer cell lines has reported promising results, indicating that the compound could serve as a lead in developing new anticancer agents .

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines, Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride was tested for its cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 50 µg/mL, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is crucial for optimizing its biological activity. Variations in substituents on the pyridazine ring can significantly influence its potency and selectivity towards specific biological targets. Research has indicated that modifications at the methylamino group can enhance its enzyme inhibitory effects while maintaining low toxicity profiles .

Table 2: SAR Insights for Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial activity |

| Alkyl chain length | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via multi-step protocols, often as a precursor. For example, it is prepared by reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with reagents under nitrogen, followed by cyclization. Yield optimization involves monitoring intermediates via LCMS (e.g., m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions). Adjusting stoichiometry, temperature (e.g., 25°C for 1 hour), and solvent systems (e.g., 2-butanone/heptane mixtures) improves efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

-

LCMS : Used to verify molecular weight (e.g., m/z 411 [M+H]+) and detect intermediates.

-

HPLC : Quantifies purity (>98%) using columns like C18 with mobile phases containing trifluoroacetic acid (TFA). Retention times (e.g., 1.16–1.18 minutes under SMD-TFA05) are benchmarked against reference standards .

-

NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methylamino and carboxylate groups).

Analytical Parameter Typical Value Instrumentation LCMS ([M+H]+) 411 Agilent 6120 Quadrupole HPLC Retention Time 1.18 minutes C18 column, TFA mobile phase

Q. What storage conditions ensure the compound’s stability, and how does pH affect degradation?

- Methodology : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Stability studies indicate degradation under acidic (pH <3) or alkaline (pH >9) conditions, monitored via HPLC. Lyophilization enhances long-term stability for aqueous solutions .

Advanced Research Questions

Q. How can impurities and by-products be profiled during synthesis?

- Methodology :

-

HPLC with Photodiode Array (PDA) Detection : Identifies impurities (e.g., unreacted starting materials, cyclization by-products) using gradient elution (acetonitrile/water + 0.1% TFA).

-

Reference Standards : Compare retention times and UV spectra to authenticated impurities (e.g., methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride) .

-

LCMS/MS : Fragmentation patterns distinguish structural analogs (e.g., m/z 658 for related spiro compounds) .

Impurity CAS No. Detection Method Methyl 1-(methylamino)cyclobutanecarboxylate Not available HPLC-PDA (1.16 min) Cyclization by-product n/a LCMS (m/z 658)

Q. What mechanistic insights exist for this compound’s role in synthesizing heterocyclic systems?

- Methodology : The compound acts as a nucleophile in SNAr reactions, forming fused pyridazine cores. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps in cyclization. Isotopic labeling (e.g., ¹⁵N-methylamino groups) tracks bond formation in intermediates .

Q. How can in vitro models assess its toxicological profile?

- Methodology :

- Cell Viability Assays : Use HepG2 or HEK293 cells exposed to 1–100 µM doses, measuring IC₅₀ via MTT assays.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation.

- Reference Data : RTECS toxicity classifications (e.g., Category 4 for acute exposure) guide safety protocols .

Data Contradictions and Resolution

- LCMS vs. HPLC Discrepancies : In some syntheses, LCMS (m/z 411) may indicate purity, but HPLC shows minor peaks. Resolution involves optimizing column selectivity (e.g., switching to HILIC columns) or using orthogonal techniques like capillary electrophoresis .

- Stability Conflicts : While lyophilization extends shelf life, some batches show particulate formation. Filter sterilization (0.22 µm) before lyophilization mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。